[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside
Description
The compound [(2S,7R,11R,…)methyl beta-L-gulopyranoside] is a highly complex macrocyclic glycoside featuring:
- 74-membered tetraoxacyclodoheptacont ring: A large macrocyclic ether backbone with 16 methyl groups and stereochemical complexity (18 stereocenters).
- Beta-L-gulopyranoside moiety: Linked via a methyl group at the C2 position of the macrocycle.
- Phosphonate group: Substituted at the C38 position with a 2,3-dihydroxypropoxy chain. This group mimics phosphate esters but offers enhanced hydrolytic stability, which may enhance bioavailability or enzymatic resistance .
The compound’s structural uniqueness lies in its combination of a massive macrocycle, rare sugar unit, and phosphonate functionality—a triad rarely observed in natural or synthetic products.
Properties
IUPAC Name |
2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H189O16P/c1-72-29-17-33-76(5)41-25-49-84(13)57-61-104-68-89(70-108-95-94(101)93(100)92(99)91(66-97)111-95)106-63-59-86(15)51-27-43-78(7)35-19-31-74(3)39-23-47-82(11)55-53-81(10)46-22-38-73(2)30-18-34-77(6)42-26-50-85(14)58-62-105-69-90(71-110-112(102,103)109-67-88(98)65-96)107-64-60-87(16)52-28-44-79(8)36-20-32-75(4)40-24-48-83(12)56-54-80(9)45-21-37-72/h72-101H,17-71H2,1-16H3,(H,102,103)/t72-,73-,74-,75-,76+,77+,78+,79+,80-,81-,82-,83-,84+,85+,86+,87+,88?,89-,90-,91-,92+,93-,94-,95-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTCMHBRMMRXFE-ZDIJKEQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COP(=O)(O)OCC(CO)O)C)C)C)C)C)C)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC1)C)C)C)C)C)COP(=O)(O)OCC(CO)O)C)C)C)C)C)C)C)C)CO[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H189O16P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside typically involves multi-step organic synthesis. The process may include the formation of the cyclic backbone through cyclization reactions, followed by the introduction of functional groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside has a wide range of applications in scientific research. In chemistry, it can be used as a model compound for studying complex organic reactions. In biology and medicine, it may serve as a potential therapeutic agent or a tool for investigating biochemical pathways. In industry, it could be utilized in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific context of its application.
Comparison with Similar Compounds
Research Implications and Hypotheses
- Bioactivity : The phosphonate and macrocycle may synergize for antimicrobial or anticancer activity, akin to saponins () but with improved stability.
- Synthetic Challenges : The stereochemical complexity and macrocycle size pose hurdles for total synthesis, necessitating strategies similar to oligosaccharide assembly (–3).
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